molecular formula C14H30O3Si B1581493 3-(Triethoxysilyl)propyl cyclopentane CAS No. 102056-64-4

3-(Triethoxysilyl)propyl cyclopentane

Cat. No.: B1581493
CAS No.: 102056-64-4
M. Wt: 274.47 g/mol
InChI Key: WILIUQPZJIGQLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triethoxysilyl)propyl cyclopentane typically involves the reaction of cyclopentylmagnesium bromide with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as distillation and chromatography are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Triethoxysilyl)propyl cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, amines

Major Products Formed

    Oxidation: Silanol or siloxane derivatives

    Reduction: Silane derivatives

    Substitution: New organosilicon compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Triethoxysilyl)propyl cyclopentane is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties compared to other silane compounds. The presence of the cyclopentane ring can influence the compound’s reactivity, stability, and interaction with other molecules, making it suitable for specific applications where other silane compounds may not be as effective .

Properties

IUPAC Name

3-cyclopentylpropyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O3Si/c1-4-15-18(16-5-2,17-6-3)13-9-12-14-10-7-8-11-14/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILIUQPZJIGQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC1CCCC1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144569
Record name 3-(Triethoxysilyl)propyl cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102056-64-4
Record name 3-(Triethoxysilyl)propyl cyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102056644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Triethoxysilyl)propyl cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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